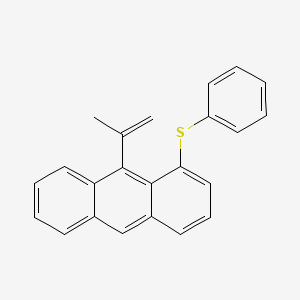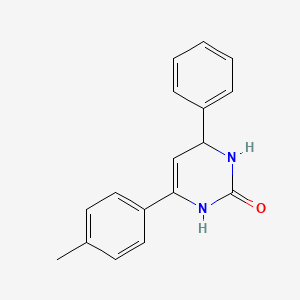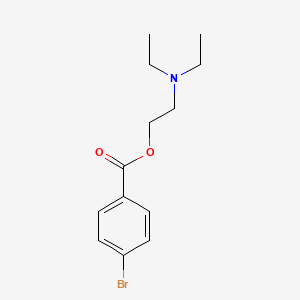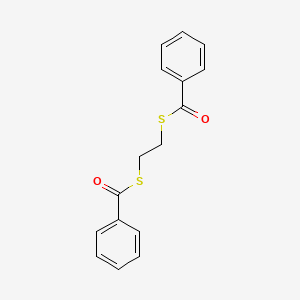
S-(2-benzoylsulfanylethyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-benzoylsulfanylethyl) benzenecarbothioate is an organic compound with the molecular formula C16H14OS2 It is a thioester derivative, characterized by the presence of a benzoyl group attached to a sulfanylethyl chain, which is further connected to a benzenecarbothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-benzoylsulfanylethyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-mercaptoethyl benzothioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or column chromatography to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
S-(2-benzoylsulfanylethyl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzenecarbothioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(2-benzoylsulfanylethyl) benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioester derivatives.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-(2-benzoylsulfanylethyl) benzenecarbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
S-(2-sulfanylethyl) benzenecarbothioate: Similar structure but lacks the benzoyl group.
S-(2-acetamidoethyl) benzenecarbothioate: Contains an acetamido group instead of a benzoyl group.
S-[5-(benzoylsulfanyl)-2-thioxo-1,3-dithiol-4-yl] benzenecarbothioate: More complex structure with additional sulfur atoms and a dithiol moiety .
Uniqueness
S-(2-benzoylsulfanylethyl) benzenecarbothioate is unique due to its specific combination of a benzoyl group and a benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
51290-80-3 |
|---|---|
Fórmula molecular |
C16H14O2S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
S-(2-benzoylsulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
ZZGHXMOIAXIJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCCSC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


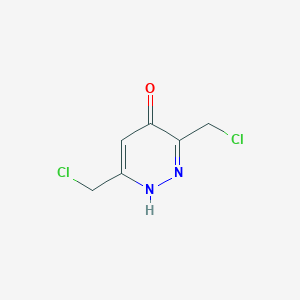

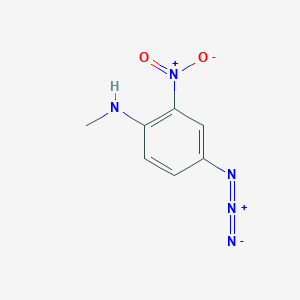
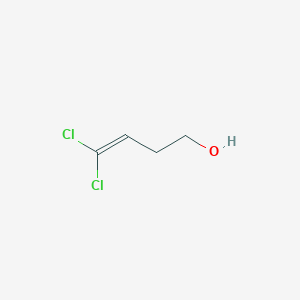
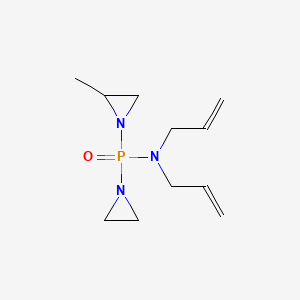
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

